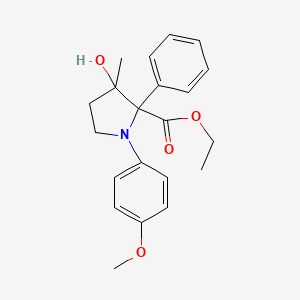

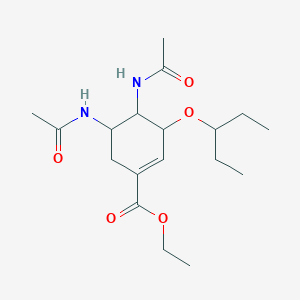

cis-4-Amino-1-Boc-3-methoxy-piperidinehydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

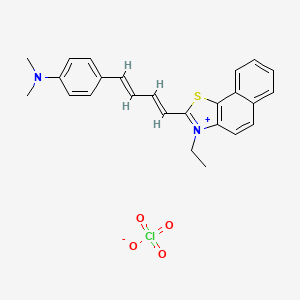

Clorhidrato de cis-4-Amino-1-Boc-3-metoxipiperidina: es un compuesto químico con la fórmula molecular C11H23ClN2O3 . Es un derivado de la piperidina, un compuesto heterocíclico de seis miembros que contiene un átomo de nitrógeno. Este compuesto se utiliza a menudo como intermedio en la síntesis de diversos fármacos y moléculas biológicamente activas debido a sus propiedades estructurales únicas.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis del Clorhidrato de cis-4-Amino-1-Boc-3-metoxipiperidina normalmente implica la protección del grupo amino con un grupo Boc (terc-butoxicarbonilo), seguido de la introducción de un grupo metoxi en la posición 3 del anillo de piperidina. Las condiciones de reacción suelen incluir el uso de disolventes orgánicos y catalizadores para facilitar las reacciones. Por ejemplo, la protección Boc se puede lograr usando anhídrido Boc en presencia de una base como la trietilamina .

Métodos de producción industrial: La producción industrial de este compuesto puede implicar procesos de flujo continuo para mejorar la eficiencia y la selectividad. Estos procesos pueden incluir pasos de hidrogenación catalítica y aminación reductora, a menudo utilizando catalizadores como níquel Raney o paladio sobre carbono .

Análisis De Reacciones Químicas

Tipos de reacciones:

Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo metoxi, para formar los aldehídos o ácidos correspondientes.

Reducción: Las reacciones de reducción pueden dirigirse al grupo amino protegido con Boc, dando lugar a la formación de aminas libres.

Reactivos y condiciones comunes:

Oxidación: Reactivos como permanganato de potasio o trióxido de cromo se pueden utilizar en condiciones ácidas.

Reducción: Hidrógeno gaseoso en presencia de paladio sobre carbono o catalizadores de níquel Raney.

Sustitución: Nucleófilos como alcóxidos o aminas en presencia de una base como el hidruro de sodio.

Productos principales:

Oxidación: Formación de aldehídos o ácidos carboxílicos.

Reducción: Formación de aminas libres.

Sustitución: Introducción de diversos grupos funcionales que conducen a diversos derivados.

Aplicaciones Científicas De Investigación

Química: En la síntesis orgánica, el Clorhidrato de cis-4-Amino-1-Boc-3-metoxipiperidina sirve como bloque de construcción para la construcción de moléculas más complejas. Es particularmente valioso en la síntesis de compuestos heterocíclicos y análogos de productos naturales .

Biología y medicina: Este compuesto se utiliza en el desarrollo de fármacos, especialmente los que se dirigen al sistema nervioso central. Sus derivados han mostrado potencial como agentes terapéuticos para diversos trastornos neurológicos .

Industria: En la industria química, se utiliza como intermedio en la producción de agroquímicos y otros productos químicos finos. Su estructura única permite la creación de compuestos con propiedades específicas deseadas .

Mecanismo De Acción

El mecanismo de acción del Clorhidrato de cis-4-Amino-1-Boc-3-metoxipiperidina implica su interacción con dianas moleculares específicas, como enzimas o receptores. El grupo amino protegido con Boc se puede desproteger en condiciones fisiológicas, permitiendo que la amina libre interactúe con su diana. Esta interacción puede modular la actividad de la diana, lo que lleva al efecto biológico deseado .

Comparación Con Compuestos Similares

Compuestos similares:

- Clorhidrato de éster metílico de cis-4-amino-N-Boc-L-prolina

- cis-4-(Boc-amino)-1-metilciclohexanol

Comparación: Si bien el Clorhidrato de cis-4-Amino-1-Boc-3-metoxipiperidina comparte similitudes estructurales con estos compuestos, su grupo metoxi único en la posición 3 del anillo de piperidina lo distingue. Esta característica estructural puede influir en su reactividad y interacción con dianas biológicas, lo que lo convierte en un compuesto valioso en diversas aplicaciones .

Propiedades

Fórmula molecular |

C11H23ClN2O3 |

|---|---|

Peso molecular |

266.76 g/mol |

Nombre IUPAC |

tert-butyl 4-amino-3-methoxypiperidine-1-carboxylate;hydrochloride |

InChI |

InChI=1S/C11H22N2O3.ClH/c1-11(2,3)16-10(14)13-6-5-8(12)9(7-13)15-4;/h8-9H,5-7,12H2,1-4H3;1H |

Clave InChI |

BNXCTBDXQMLEQA-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)N1CCC(C(C1)OC)N.Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

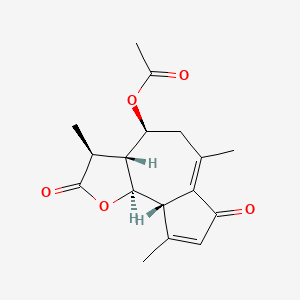

![Rac-(1r,5r,8s)-2-azabicyclo[3.3.1]nonan-8-ol hydrochloride](/img/structure/B12303704.png)

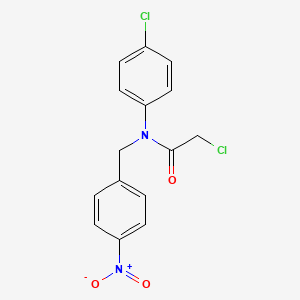

![[6-[[9-(Benzoyloxymethyl)-4-hydroxy-6-methyl-8-oxo-7-oxatricyclo[4.3.0.03,9]nonan-1-yl]oxy]-3,4,5-trihydroxyoxan-2-yl]methyl benzoate](/img/structure/B12303712.png)

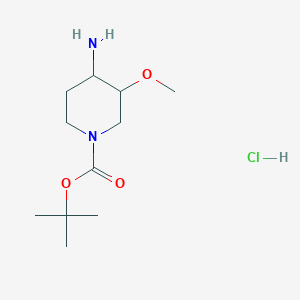

![tert-butyl N-[(1R,3S)-3-acetyl-2,2-dimethyl-cyclobutyl]carbamate](/img/structure/B12303732.png)